molecular formula C9H7BrF4 B12076029 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B12076029
M. Wt: 271.05 g/mol
InChI Key: VJYHOENGCHRKDU-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF4. This compound is of interest due to its unique chemical structure, which includes a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring. These functional groups impart distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene typically involves the bromination of a precursor compound. One common method is the anti-Markovnikov addition of hydrogen bromide to a styrene derivative, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . Another method involves the reaction of phenethyl alcohol with hydrogen bromide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The fluoro and trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H7BrF4

Molecular Weight

271.05 g/mol

IUPAC Name

2-(2-bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-5-7(11)1-2-8(6)9(12,13)14/h1-2,5H,3-4H2

InChI Key

VJYHOENGCHRKDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCBr)C(F)(F)F

Origin of Product

United States

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